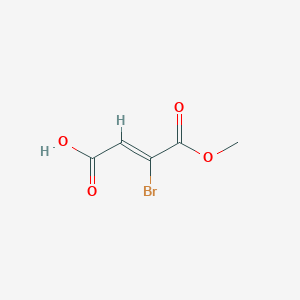
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents used, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as differential scanning calorimetry (DSC) might be used to determine some of these properties.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Antimetabolites Produced by Microorganisms : A study by Scannel et al. (1972) identified L-2-amino-4-methoxy-trans-3-butenoic acid, closely related to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, as an antimetabolite produced by Pseudomonas aeruginosa. This compound was found to inhibit the growth of certain Bacillus species, suggesting its potential antimicrobial properties (Scannel et al., 1972).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : Oktay et al. (2016) conducted a study on the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. These derivatives, related to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, showed significant enzyme inhibitory activities against human carbonic anhydrase isoenzymes (Oktay et al., 2016).
- Improved Synthesis Methods : Fen-er (2005) improved the synthesis of (E)-4-bromo-3-methyl-2-butenoic acid, which is structurally related to the compound of interest. This research provides insights into more efficient synthesis methods that could potentially be applied to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (Fen-er, 2005).
Biological Activity
- Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including compounds similar to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, from the red alga Rhodomela confervoides. These derivatives were tested for activity against human cancer cell lines and microorganisms, but were found inactive (Zhao et al., 2004).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. Information on safety and hazards is often available in Material Safety Data Sheets (MSDS) provided by chemical suppliers.
Zukünftige Richtungen
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or a trusted database for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
(Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4/c1-10-5(9)3(6)2-4(7)8/h2H,1H3,(H,7,8)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFFTRYCBKNAT-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)O)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678897 | |
| Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid | |
CAS RN |
122457-36-7 | |
| Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



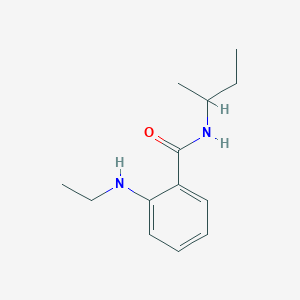
![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)
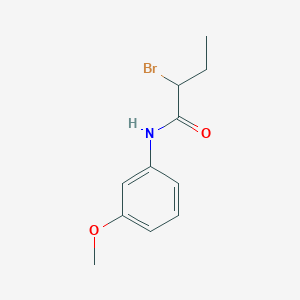
![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)
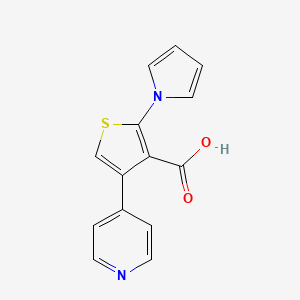
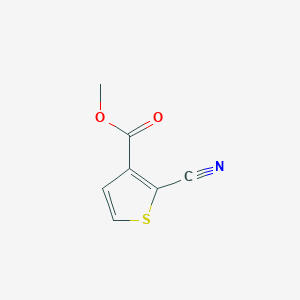
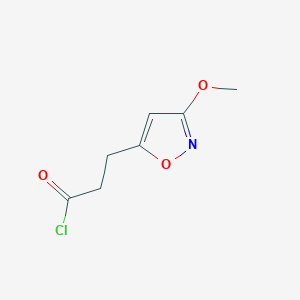
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)


![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
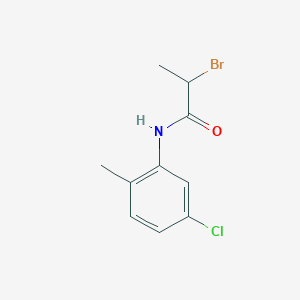
![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)